molecular formula C14H16N2O3 B7531475 1,1-Diethyl-3-(2-oxochromen-6-yl)urea

1,1-Diethyl-3-(2-oxochromen-6-yl)urea

Cat. No.: B7531475
M. Wt: 260.29 g/mol
InChI Key: RHKLGGVVPGQCFD-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(2-oxochromen-6-yl)urea is a synthetic urea derivative characterized by a 1,1-diethylurea backbone substituted at the N3 position with a 2-oxochromen-6-yl group.

Properties

IUPAC Name

1,1-diethyl-3-(2-oxochromen-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-16(4-2)14(18)15-11-6-7-12-10(9-11)5-8-13(17)19-12/h5-9H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKLGGVVPGQCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 1,1-Diethyl-3-(2-oxochromen-6-yl)urea with three classes of urea derivatives: ergoline-based antipsychotics, benzoylthiourea metal ligands, and adamantane-containing analogs.

Comparison with Ergoline-Based Ureas (e.g., Terguride)

Terguride (1,1-Diethyl-3-(6-methyl-8α-ergolinyl)urea) shares the 1,1-diethylurea core but substitutes the 2-oxochromen group with an ergoline moiety, a rigid polycyclic structure derived from ergot alkaloids. Key differences include:

  • Receptor Specificity: Terguride acts as a dopamine D2 receptor partial agonist, with higher efficacy than aripiprazole, leading to inefficacy in schizophrenia due to excessive D2 activation.
  • Physicochemical Properties : The ergoline group enhances lipophilicity, improving blood-brain barrier penetration, whereas the 2-oxochromen group may increase polarity and fluorescence, enabling imaging applications .

Comparison with Benzoylthiourea Metal Ligands

Nickel(II) complexes of 1,1-diethyl-3-benzoylthiourea derivatives exhibit cis-tetracoordinate geometries, with distorted square-planar structures around the metal center. Key contrasts:

  • Coordination Chemistry : The 2-oxochromen group lacks the thioamide (–C(S)NH–) functionality present in benzoylthioureas, limiting its metal-chelating capacity. However, the coumarin oxygen atoms may engage in weaker coordination or hydrogen bonding .
  • Conformational Flexibility : The C–N–C–S torsion angles in benzoylthioureas stabilize cis-conformations during metal coordination, while the rigid coumarin system in this compound may restrict conformational isomerization .

Comparison with Adamantane-Containing Ureas

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea features a bulky 2-oxaadamantyl group. Key distinctions:

  • The 2-oxochromen group, while rigid, is less bulky, possibly enhancing solubility .
  • Synthetic Routes : Adamantane-containing ureas are synthesized via nucleophilic substitution (e.g., replacing chlorine with methylamine), whereas this compound may require coumarin-functionalized intermediates .

Tabulated Comparison of Key Properties

Compound Substituent Molecular Weight (g/mol) Key Applications Receptor Affinity/Activity
This compound 2-Oxochromen-6-yl ~290.3* Potential fluorescence probes, drug leads Unknown (hypothesized non-D2 targets)
Terguride Ergolinyl 353.5 Dopamine D2 partial agonist (ineffective in schizophrenia) High D2 efficacy, α2C antagonism
1,1-Diethyl-3-benzoylthiourea Benzoylthioamide 238.3 Nickel(II) coordination complexes Metal chelation (Ni, Cu)
1-(2-Oxaadamantyl) urea 2-Oxaadamantyl ~350.4* Drug discovery (stability focus) Not reported

*Calculated based on molecular formulas.

Research Findings and Implications

  • Pharmacological Potential: The coumarin group in this compound may redirect activity away from dopamine receptors, reducing risks of extrapyramidal side effects seen in ergoline-based drugs .
  • Stability Considerations : Unlike urea derivatives prone to thermal degradation (e.g., ), the coumarin lactone may enhance hydrolytic stability under physiological conditions.
  • Synthetic Challenges : Introducing the 2-oxochromen group requires precise functionalization of the urea backbone, contrasting with simpler substitutions in benzoylthioureas .

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